

Characterization of 3-Thiophenecarboxaldehyde derivatives by X-ray crystallography

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Compound of Interest

Compound Name: 3-Thiophenecarboxaldehyde

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A Comparative Crystallographic Analysis of 3-Thiophenecarboxaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural properties of **3-Thiophenecarboxaldehyde** derivatives characterized by X-ray crystallography. The focus is on two prominent classes of derivatives: chalcones and Schiff bases. Understanding the three-dimensional structure of these compounds is crucial for rational drug design and the development of novel materials, as the molecular geometry dictates intermolecular interactions and, consequently, biological activity and material properties. This guide presents key crystallographic data in a comparative format, details the experimental protocols for structure determination, and illustrates the general workflow of X-ray crystallography.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a series of chalcones derived from **3-thiophenecarboxaldehyde** and a representative Schiff base derivative. This data allows for a direct comparison of how different substituents influence the crystal packing and molecular conformation.

Parameter	1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one[1]	1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one[1]	1-(4-ethoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one[1]	1-(4-bromophenyl)-3-(thiophen-3-yl)prop-2-en-1-one[1]	(E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine Dichloro Zn(II) Complex[2]
Chemical Formula	C ₁₃ H ₁₀ O ₂ S	C ₁₄ H ₁₂ O ₂ S	C ₁₅ H ₁₄ O ₂ S	C ₁₃ H ₉ BrOS	C ₁₁ H ₁₈ Cl ₂ N ₂ S Zn
Molecular Weight (g/mol)	230.27	244.30	258.32	309.17	346.61
Crystal System	Monoclinic	Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c	P2 ₁ /n
a (Å)	5.7893 (3)	10.7423 (6)	7.6253 (4)	15.1189 (8)	8.8913 (3)
b (Å)	8.8519 (4)	10.8751 (6)	11.0858 (6)	7.5582 (4)	13.5678 (5)
c (Å)	21.3414 (10)	11.0963 (6)	15.8953 (8)	11.1441 (6)	12.3087 (4)
β (°)	94.013 (2)	112.923 (3)	101.536 (2)	109.231 (2)	107.567 (2)
Volume (Å ³)	1090.79 (9)	1195.42 (12)	1317.02 (12)	1200.17 (11)	1413.43 (8)
Z	4	4	4	4	4
Calculated Density (g/cm ³)	1.400	1.358	1.300	1.711	1.628
Dihedral Angle (Thiophene-Phenyl) (°)	4.73 (12)	12.36 (11)	17.44 (11)	46.1 (6) / 48.6 (6)	-

Experimental Protocols

The determination of the crystal structure of **3-Thiophenecarboxaldehyde** derivatives by single-crystal X-ray diffraction involves a series of precise steps, from crystal growth to data analysis. Below are detailed methodologies for the key experiments.

I. Synthesis and Crystallization

A. Chalcone Derivatives^[1]

- Synthesis: In a 250 mL beaker, dissolve **3-thiophenecarboxaldehyde** (0.1 mol) and the appropriate substituted acetophenone (0.1 mol) in 100 mL of absolute ethanol.
- To this mixture, add 10 mL of a 50% potassium hydroxide solution.
- Stir the mixture with a magnetic stirrer for 5 hours at room temperature until a precipitate forms.
- Filter the solid product under reduced pressure.
- Crystallization: Recrystallize the crude product from ethanol to obtain single crystals suitable for X-ray diffraction.

B. Schiff Base Derivatives^[2]

- Synthesis: The synthesis of thiophene-derived Schiff bases typically involves the condensation reaction of a thiophene aldehyde with a primary amine. For the representative example, (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE) was synthesized.
- Complexation: An ethanolic solution of the appropriate metal salt (e.g., ZnCl_2) is added to an ethanolic solution of the Schiff base ligand.
- The reaction mixture is stirred, and the resulting complex precipitates out of the solution.
- Crystallization: Single crystals suitable for X-ray diffraction analysis were obtained by layering n-hexane onto a dichloromethane solution of the complex.

II. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following protocol is a generalized procedure applicable to small organic molecules like the **3-Thiophenecarboxaldehyde** derivatives discussed.

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.
- Data Collection:
 - The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.[3]
 - Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).[3]
 - A series of diffraction images are collected as the crystal is rotated through a range of angles.
- Data Processing:
 - The collected diffraction images are integrated to determine the intensities of the reflections.
 - The data is corrected for various factors, including Lorentz and polarization effects, and absorption.
- Structure Solution and Refinement:
 - The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - The structural model is refined by full-matrix least-squares on F^2 using software such as SHELXL.[2]

- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

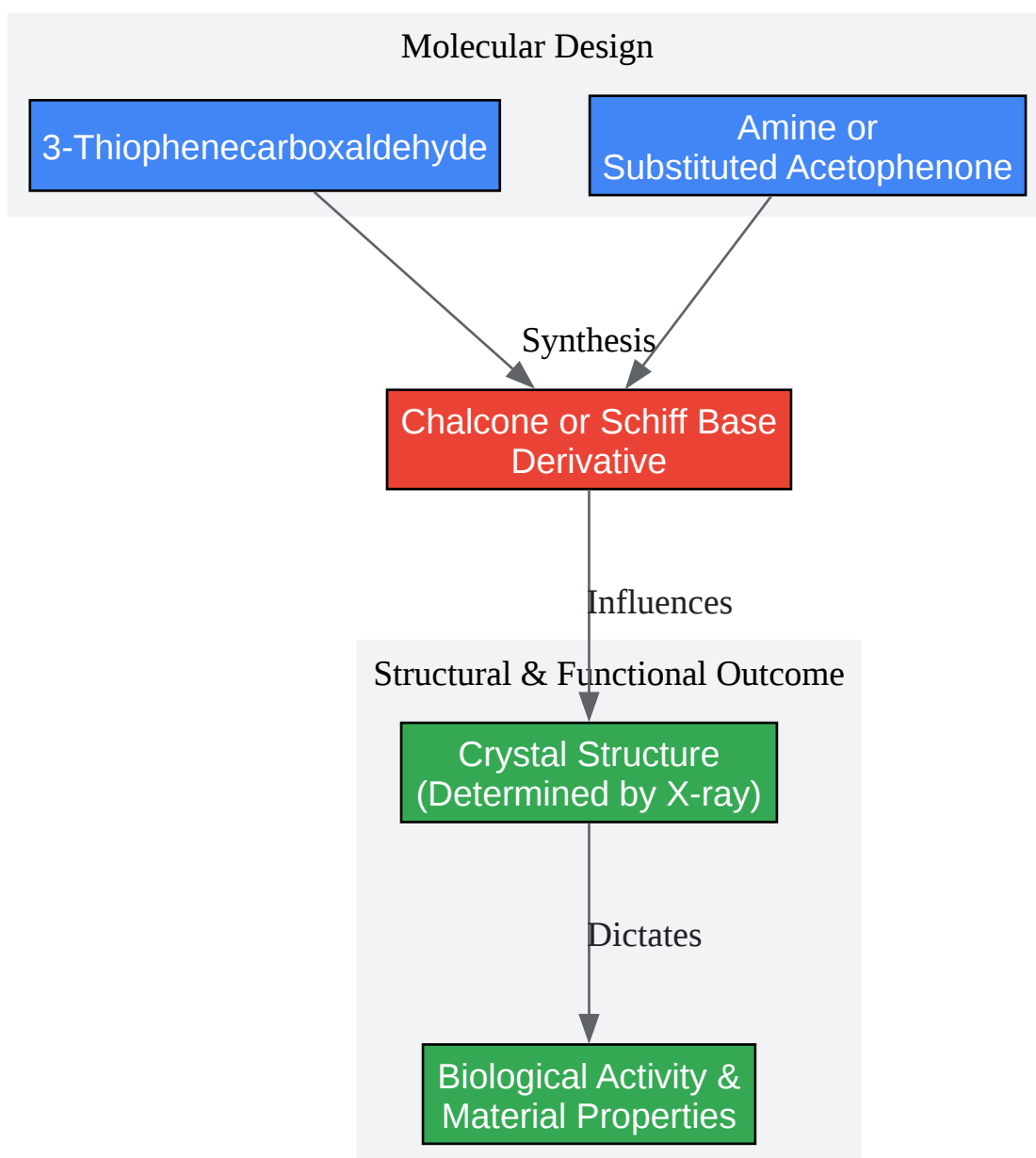
Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the characterization of **3-Thiophenecarboxaldehyde** derivatives.



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Caption: Experimental workflow for the characterization of **3-Thiophenecarboxaldehyde** derivatives.



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Caption: Logical relationship between synthesis, structure, and properties.

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